[1,3]Thiazolo[5,4-f][2,1]benzothiazole
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Overview
Description
[1,3]Thiazolo[5,4-f][2,1]benzothiazole is a heterocyclic compound that features a fused ring system consisting of a thiazole ring and a benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[5,4-f][2,1]benzothiazole typically involves multicomponent reactions. One common method is the one-pot three-component fusion reaction, which involves the reaction of 1,3-thiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds in an ethanol solvent at room temperature. This method yields the desired product with high efficiency and under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of eco-friendly solvents and reusable catalysts, are often applied to optimize the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[5,4-f][2,1]benzothiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or benzothiazole rings .
Scientific Research Applications
[1,3]Thiazolo[5,4-f][2,1]benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of [1,3]Thiazolo[5,4-f][2,1]benzothiazole involves its interaction with various molecular targets. For instance, it can bind to DNA and proteins, thereby affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
Thiazole: Another heterocyclic compound with a single thiazole ring.
[1,3,4]Thiadiazolo[3,2-a]pyrimidines: Compounds with a similar fused ring system but different heteroatoms .
Uniqueness
[1,3]Thiazolo[5,4-f][2,1]benzothiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. These properties make it particularly useful in the design of novel pharmaceuticals and advanced materials .
Properties
CAS No. |
535967-21-6 |
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Molecular Formula |
C8H4N2S2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-f][2,1]benzothiazole |
InChI |
InChI=1S/C8H4N2S2/c1-5-3-12-10-6(5)2-7-8(1)11-4-9-7/h1-4H |
InChI Key |
LCANTIKMQCIFAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=CSN=C31)SC=N2 |
Origin of Product |
United States |
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